molecular formula C11H11N3O2 B14905841 2-((Cyclopropylmethyl)amino)-5-nitrobenzonitrile

2-((Cyclopropylmethyl)amino)-5-nitrobenzonitrile

Cat. No.: B14905841
M. Wt: 217.22 g/mol
InChI Key: GBWRMHZBGFQXLT-UHFFFAOYSA-N
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Description

2-((Cyclopropylmethyl)amino)-5-nitrobenzonitrile is an organic compound that features a cyclopropylmethyl group attached to an amino group, which is further connected to a nitrobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylmethyl)amino)-5-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Amination: The substitution of a halogen atom with a cyclopropylmethylamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropylmethyl)amino)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

2-((Cyclopropylmethyl)amino)-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((Cyclopropylmethyl)amino)-5-nitrobenzonitrile exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Cyclopropylmethyl)amino)-5-nitrobenzoic acid
  • 2-((Cyclopropylmethyl)amino)-5-nitrobenzamide
  • 2-((Cyclopropylmethyl)amino)-5-nitrobenzyl alcohol

Uniqueness

2-((Cyclopropylmethyl)amino)-5-nitrobenzonitrile is unique due to the presence of both a cyclopropylmethyl group and a nitrobenzonitrile moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-(cyclopropylmethylamino)-5-nitrobenzonitrile

InChI

InChI=1S/C11H11N3O2/c12-6-9-5-10(14(15)16)3-4-11(9)13-7-8-1-2-8/h3-5,8,13H,1-2,7H2

InChI Key

GBWRMHZBGFQXLT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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